Cas no 86604-74-2 (2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride)

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride structure
86604-74-2 structure
Product Name:2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Número CAS:86604-74-2
MF:C8H11Cl2NO
Megavatios:208.085040330887
MDL:MFCD03425333
CID:661257
PubChem ID:11513982
Update Time:2025-05-28

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (1:1)
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI)
    • 2-Chloromethyl-4-methoxy-3-methylpyridine HCl
    • 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride (1:1); Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (9CI); 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • EN300-7867135
    • 2-(chloromethyl)-4-methoxy-3-methylpyridinehydrochloride
    • AKOS015846369
    • 2-chloromethyl-4-methoxy 3-methylpyridine hydrochloride
    • DTXSID40924812
    • CS-0456656
    • DS-14920
    • DB-049944
    • WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Ilaprazole Impurity HCl
    • 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride salt
    • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1)
    • Ilaprazole Intermediates
    • MFCD03425333
    • SCHEMBL2111356
    • Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
    • Rabeprazole impurity 21
    • AC-5165
    • 86604-74-2
    • MDL: MFCD03425333
    • Renchi: 1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
    • Clave inchi: WHAGSNVVBXOIGQ-UHFFFAOYSA-N
    • Sonrisas: Cl.ClCC1C(C)=C(OC)C=CN=1

Atributos calculados

  • Calidad precisa: 207.0217694g/mol
  • Masa isotópica única: 207.0217694g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 121
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 22.1Ų

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H319
  • Declaración de advertencia: P305+P351+P338
  • Condiciones de almacenamiento:Inert atmosphere,2-8°C

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride PrecioMás >>

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2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ,  Dichloromethane ;  2 h, 5 °C; 5 °C → 25 °C; 12 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
2.2 1 h, 60 °C; 3 h, 60 °C
2.3 Reagents: Water
3.1 5 h, 120 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
5.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referencia
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referencia
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Thionyl chloride
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referencia
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
2.2 Reagents: Hydrochloric acid
3.1 Reagents: Thionyl chloride
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

Métodos de producción 11

Condiciones de reacción
1.1 5 h, 120 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referencia
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid
4.1 Reagents: Thionyl chloride
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dimethyl sulfoxide ;  1 h, 60 °C
1.2 1 h, 60 °C; 3 h, 60 °C
1.3 Reagents: Water
2.1 5 h, 120 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
4.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  1 h, 25 °C
Referencia
Identification and synthesis of potential impurities of rabeprazole sodium
Pingili, R. Reddy; et al, Pharmazie, 2005, 60(11), 814-818

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Referencia
Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediates
Sharada, L. N.; et al, Asian Journal of Chemistry, 2013, 25(14), 7959-7966

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol ,  Toluene
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane
4.2 Reagents: Hydrochloric acid
5.1 Reagents: Thionyl chloride
Referencia
Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methods
Sharada, L. N.; et al, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Raw materials

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Preparation Products

2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
Número de pedido:A863114
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:39
Precio ($):360.0
Correo electrónico:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
Número de pedido:sfd5073
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:86604-74-2)2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride
A863114
Pureza:99%
Cantidad:5g
Precio ($):360.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:86604-74-2)2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
sfd5073
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe